![molecular formula C20H15ClO4 B283839 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B283839.png)
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE
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Overview
Description
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an indene-dione core, with additional functional groups such as allyloxy, chloro, and methoxy substituents. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2-allyloxyarylaldehyde: This intermediate is synthesized by reacting 2-hydroxyarylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the benzylidene intermediate: The 2-allyloxyarylaldehyde is then reacted with a suitable chloro and methoxy-substituted benzaldehyde under basic conditions to form the benzylidene intermediate.
Cyclization to indene-dione: The final step involves the cyclization of the benzylidene intermediate to form the indene-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(allyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
5-(allyloxy)-7-methoxy-2-phenylchroman-4-one: A structurally related compound with similar functional groups.
4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with an allyloxy group and potential biological activities.
Uniqueness
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15ClO4 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H15ClO4/c1-3-8-25-18-11-16(21)12(10-17(18)24-2)9-15-19(22)13-6-4-5-7-14(13)20(15)23/h3-7,9-11H,1,8H2,2H3 |
InChI Key |
MNVXNCXOCQUTDP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C |
Origin of Product |
United States |
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